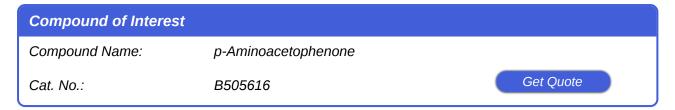


A Comparative Guide to p-Aminoacetophenone and m-Aminoacetophenone in Drug Design

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetophenones are versatile scaffolds in medicinal chemistry, serving as foundational building blocks for a diverse array of therapeutic agents. The constitutional isomers, **p-aminoacetophenone** and m-aminoacetophenone, while structurally similar, exhibit distinct physicochemical properties and lead to derivatives with varied biological activities. The position of the amino group on the acetophenone core profoundly influences the molecule's reactivity, binding interactions with biological targets, and overall pharmacological profile. This guide provides a comprehensive comparison of **p-aminoacetophenone** and m-aminoacetophenone in the context of drug design, supported by experimental data, detailed methodologies, and visualizations of relevant pathways and workflows.

Physicochemical Properties

The seemingly minor shift in the amino group's position from para to meta results in notable differences in the physical and chemical characteristics of these isomers. These differences can impact solubility, crystal packing, and interaction with biological macromolecules.



Property	p-Aminoacetophenone	m-Aminoacetophenone
Molecular Formula	C ₈ H ₉ NO	C ₈ H ₉ NO
Molecular Weight	135.16 g/mol	135.16 g/mol
Appearance	Yellow to brown crystalline powder	Brown flakes or yellow to light brown crystalline powder
Melting Point	104-106 °C[1]	94-98 °C[2][3]
Boiling Point	293-295 °C[4]	289-290 °C[2][3]
Water Solubility	Slightly soluble	7.056 g/L at 37.5 °C[3]
LogP	0.83[5]	0.83[3]
pKa (conjugate acid)	2.76[5]	3.41±0.10 (Predicted)[3]
CAS Number	99-92-3[5]	99-03-6

Role in Drug Synthesis and Resulting Biological Activities

Both isomers are valuable starting materials in organic synthesis, leading to a wide range of biologically active molecules. However, the substitution pattern dictates the types of derivatives that are most readily synthesized and their subsequent therapeutic applications.

p-Aminoacetophenone: A Gateway to Anticancer and Antimicrobial Agents

p-Aminoacetophenone is a key precursor for the synthesis of chalcones, Schiff bases, and quinazoline derivatives, many of which have demonstrated significant potential as anticancer and antimicrobial agents.[6] The para-position of the amino group allows for the extension of conjugation, which is often a key feature in the pharmacophore of these active compounds.

Derivatives of **p-aminoacetophenone**, particularly chalcones, have shown potent cytotoxic effects against a variety of cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[7]



Table of Anticancer Activity of **p-Aminoacetophenone** Derivatives:

Derivative Type	Compound	Cancer Cell Line	IC50 (μM)
Chalcone	3d, 3f, 3g, 3o, 3p, 3q, 3u, 3v, 3x	Glioblastoma Stem Cells	< 10[8]
Amino Chalcone	13e	MGC-803 (Gastric)	1.52[6][7]
HCT-116 (Colon)	1.83[6][7]		
MCF-7 (Breast)	2.54[6][7]	_	

Chalcones and aurones derived from **p-aminoacetophenone** have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table of Antimicrobial Activity of **p-Aminoacetophenone** Derivatives:

Derivative Type	Compound	Microorganism	МІС (µМ)
Amino Chalcone	Compound with C-4' Chlorine	Staphylococcus aureus, E. coli	Zone of inhibition: 17- 25 mm[9]
Acetamidoaurone	Compound 10	Bacillus subtilis	0.78
Staphylococcus aureus	12.5-25		
Escherichia coli	12.5	_	
Acetamidoaurone	Compound 20	Bacillus subtilis	3.12
Staphylococcus aureus	12.5-25		
Escherichia coli	25	_	

m-Aminoacetophenone: A Precursor for Neuroprotective and Anti-inflammatory Drugs



m-Aminoacetophenone serves as a crucial intermediate in the synthesis of several well-established pharmaceutical drugs, including the anti-Alzheimer's agent rivastigmine and the non-steroidal anti-inflammatory drug (NSAID) fenoprofen. The meta-position of the amino group is key to the final structure and activity of these drugs.

Rivastigmine, synthesized from m-hydroxyacetophenone which is in turn derived from m-aminoacetophenone, is a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases. It works by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the brain.

Fenoprofen is an NSAID that exhibits anti-inflammatory, analgesic, and antipyretic activities. Its synthesis can involve intermediates derived from m-aminoacetophenone. Fenoprofen's mechanism of action is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.

Experimental Protocols

Synthesis of p-Aminoacetophenone Chalcones (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcones from **p**-aminoacetophenone.

Materials:

- p-Aminoacetophenone
- Substituted aromatic aldehyde
- Ethanol
- Aqueous sodium hydroxide (NaOH) solution

Procedure:

 Dissolve equimolar amounts of p-aminoacetophenone and the desired substituted aromatic aldehyde in ethanol.

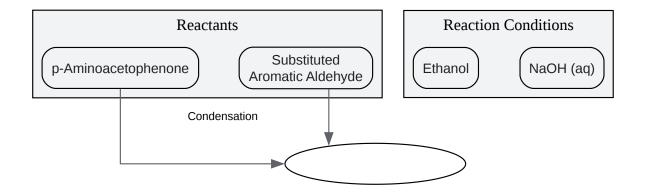




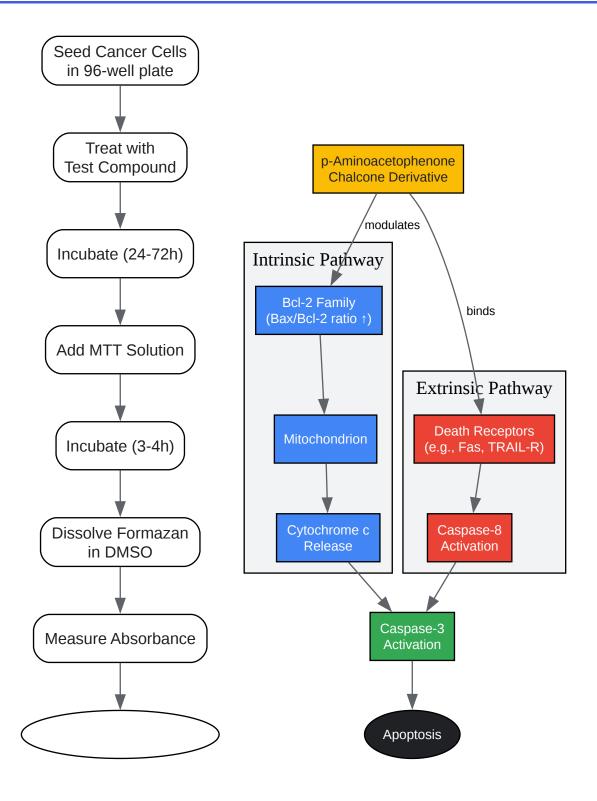


- To this solution, add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.
- Continue stirring for several hours until the reaction is complete (monitored by TLC).
- Pour the reaction mixture into cold water and acidify with dilute HCl.
- Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

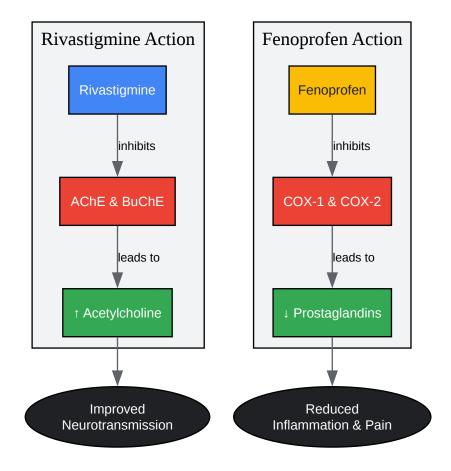












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